molecular formula C24H24ClNO3 B14936930 11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one

11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one

Cat. No.: B14936930
M. Wt: 409.9 g/mol
InChI Key: FCRXBODEGDOIKD-UHFFFAOYSA-N
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Description

11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the chromeno[6,7-e][1,3]oxazin ring: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the 2-chlorobenzyl group: This step is achieved through a substitution reaction, where a chlorobenzyl group is introduced to the intermediate compound.

    Final cyclization and functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Batch or continuous flow synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one: The parent compound.

    Analogous compounds: Compounds with similar structures but different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

16-[(2-chlorophenyl)methyl]-12-methyl-10,14-dioxa-16-azatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one

InChI

InChI=1S/C24H24ClNO3/c1-15-22-17(13-26(14-28-22)12-16-7-5-6-10-21(16)25)11-20-18-8-3-2-4-9-19(18)24(27)29-23(15)20/h5-7,10-11H,2-4,8-9,12-14H2,1H3

InChI Key

FCRXBODEGDOIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CN(CO2)CC5=CC=CC=C5Cl

Origin of Product

United States

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